ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
The compound ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic hybrid featuring:
- A cyclopenta[b]thiophene core fused with a dihydro ring system.
- An acetamido linker bridging the thiophene and triazole moieties.
- A 1,2,4-triazole substituted with an ethyl group and an indole ring.
- A thioether (-S-) group connecting the triazole and acetamido units.
- An ethyl ester at the 3-position of the thiophene.
Properties
IUPAC Name |
ethyl 2-[[2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S2/c1-3-29-21(16-12-25-17-10-6-5-8-14(16)17)27-28-24(29)33-13-19(30)26-22-20(23(31)32-4-2)15-9-7-11-18(15)34-22/h5-6,8,10,12,25H,3-4,7,9,11,13H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWWTBAUJQPZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biological Activity
Ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the compound's synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a triazole ring which is known for its pharmacological significance. The compound is characterized by the presence of an indole moiety, which is often associated with various biological activities including anticancer properties .
Synthesis
The synthesis of this compound involves several steps, including the formation of the triazole-thione derivatives through reactions involving 1H-indoles and various alkylating agents. The process typically employs methods such as glycosylation and alkylation to yield the desired product .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity : The compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For example, related compounds demonstrated IC50 values of 2.67 μM against MCF-7 cells and 0.32 μM against HepG2 cells .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 2.67 |
| HepG2 | 0.32 |
The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Specifically, studies have indicated that certain derivatives can induce apoptosis by targeting PARP-1 and EGFR pathways .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been shown to inhibit key enzymes involved in tumor progression. For example:
| Enzyme Target | IC50 (nM) |
|---|---|
| EGFR | 62.4 |
| PARP-1 | 1.24 |
These values suggest that the compound may serve as a dual inhibitor of both EGFR and PARP pathways, offering a promising avenue for combination therapies in cancer treatment .
Case Studies
Several case studies have explored the efficacy of triazole-based compounds in clinical settings:
- Breast Cancer : A study involving a series of indole-triazole hybrids demonstrated significant antitumor activity in vivo using SEC-cancer models. The results indicated that these compounds could effectively reduce tumor size compared to control groups .
- Liver Cancer : Another investigation focused on HepG2 cells revealed that specific derivatives not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Triazole-Thiophene Hybrids
a) Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a)
- Key Differences : Lacks the triazole and indole substituents but shares the ethyl ester and thiophene core.
- Synthesis : Prepared via bromination and acetylation of precursor thiophenes .
- Activity: Not explicitly reported, but similar benzo[b]thiophene derivatives are often explored for redox properties .
b) Ethyl 2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]-4-Methylthiazole-5-Carboxylate
- Key Differences : Replaces the triazole with a pyrazole-thiazole system; lacks the indole moiety.
- Crystallography : Characterized via X-ray diffraction (triclinic system, P-1 space group) .
- Activity : Pyrazole-thiazole hybrids are typically studied for anti-inflammatory or kinase inhibition .
c) Methyl 2-(2-((4-Allyl-5-(4-(Dimethylamino)Phenyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamido)-4-(p-Tolyl)Thiophene-3-Carboxylate
- Key Similarities : Shares the triazolylthio-acetamido-thiophene backbone.
- Structural Variations: Allyl and dimethylaminophenyl substituents instead of ethyl-indole.
- Molecular Weight : 547.69 g/mol (vs. ~550–570 g/mol estimated for the target compound) .
Cyclopentathiophene Derivatives
a) Cyclopentathiophene-Containing Anticonvulsant Analogs (e.g., Compound 5.15)
- Key Similarities : Cyclopentathiophene core linked to bioactive substituents.
- Activity : In vivo studies show increased seizure duration (60% lethality in mice) compared to phenyl-substituted analogs .
Indole- and Triazole-Containing Compounds
a) 4-Phenyl-2-Phenylamino-5-(1H-Imidazo[1,2-b][1,2,4]Triazol-5-yl)-Thiophene-3-Carboxylic Acid Ethyl Ester (Compound 4)
- Key Similarities : Combines triazole, thiophene, and ethyl ester groups.
- Synthesis: Derived from bromoacetyl-thiophene precursors reacting with 3-amino-1H-1,2,4-triazole .
- Activity : Exhibits moderate antibacterial activity against Staphylococcus aureus (MIC ~32 µg/mL) .
b) (E)-4-(2-Chlorobenzylideneamino)-3-(2-Chlorophenyl)-1H-1,2,4-Triazole-5(4H)-Thione
- Key Differences : Triazole-thione core without thiophene or indole.
- Crystallography : Forms hydrogen-bonded hexamers via N–H···S interactions .
- Activity : Triazole-thiones are often explored for antifungal applications .
Physicochemical and Structural Comparison
*Estimated based on structural analogs.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and what critical reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, coupling the thioacetamido moiety to the cyclopenta[b]thiophene core may require refluxing in acetic acid with sodium acetate (as in ). Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilic substitution ().
- Catalysts : Base catalysts (e.g., NaOAc) promote condensation reactions ().
- Purification : Recrystallization from DMF/acetic acid mixtures improves purity ().
- Reaction monitoring : TLC or HPLC ensures intermediate formation before proceeding.
- Reference :
Q. Which spectroscopic techniques are most effective for structural confirmation, and what key markers should be prioritized?
- Methodological Answer :
- NMR : Focus on:
- Indole NH proton (δ 10–12 ppm) and cyclopenta[b]thiophene protons (δ 6.5–8.5 ppm) ().
- Ester carbonyl (δ 165–170 ppm in NMR) ( ).
- IR : Confirm ester C=O (1700–1750 cm) and thioamide C=S (600–700 cm) ().
- XRD : Resolve crystal packing and confirm stereochemistry ().
- Reference :
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles due to skin/eye irritation risks ().
- Ventilation : Use fume hoods to avoid inhalation (GHS Category 4 toxicity) ().
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste ().
- Reference :
Advanced Research Questions
Q. How can computational methods predict the reactivity or tautomeric behavior of the 1,2,4-triazole and indole moieties?
- Methodological Answer :
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess tautomer stability (e.g., thione-thiol equilibria in triazoles) ().
- Frontier molecular orbitals : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites ().
- Molecular docking : Simulate binding interactions with biological targets (e.g., enzymes) to guide activity studies.
- Reference :
Q. What strategies resolve contradictions in biological activity data between in vitro assays and computational studies?
- Methodological Answer :
- Solubility optimization : Use DMSO/water mixtures to ensure compound dissolution ().
- Assay validation : Confirm target specificity via competitive inhibition or CRISPR knockouts.
- MD simulations : Compare docking poses with experimental IC values to refine binding models.
- Hypothetical Reference : Based on analogous compounds in .
Q. How does the cyclopenta[b]thiophene ring influence electronic properties and crystal packing?
- Methodological Answer :
- Electron density mapping : XRD data reveal π-stacking between thiophene and indole rings ().
- Hydrogen bonding : Analyze NH···O=C interactions in crystal lattices ().
- Cyclovoltammetry : Measure redox potentials to assess electron-withdrawing/donating effects.
- Reference :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
